1-(2,5-dimethoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 2,5-dimethoxyphenyl group at position 1 and a benzo[d]imidazole moiety at position 4. The benzimidazole is further functionalized with a 3-(o-tolyloxy)propyl chain.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-20-9-4-7-12-26(20)36-16-8-15-31-24-11-6-5-10-23(24)30-29(31)21-17-28(33)32(19-21)25-18-22(34-2)13-14-27(25)35-3/h4-7,9-14,18,21H,8,15-17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZCFTXSYFVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique structure that combines various functional groups, which may contribute to its biological activity. Its structure can be broken down as follows:
- Pyrrolidinone core : A five-membered ring containing nitrogen, which is common in many bioactive compounds.
- Dimethoxyphenyl group : This aromatic system may enhance lipophilicity and facilitate interaction with biological targets.
- Benzo[d]imidazole moiety : Known for its diverse biological activities, this component may play a role in the compound's pharmacological properties.
- Tolyl ether : The presence of an o-tolyloxy group suggests potential interactions with various receptors or enzymes.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]imidazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown:
- Inhibition of tumor growth : In vitro studies have demonstrated that certain benzo[d]imidazole derivatives can inhibit the proliferation of cancer cells, such as breast and colon cancer lines.
- Mechanism of action : These compounds often induce apoptosis (programmed cell death) through the activation of caspases and modulation of cell cycle regulators.
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated through various assays, revealing its ability to scavenge free radicals and reduce oxidative stress:
These results suggest that the compound may protect cells from oxidative damage, contributing to its potential therapeutic effects.
Neuroprotective Effects
Research has also highlighted neuroprotective effects associated with similar compounds. The target compound may:
- Protect neuronal cells against apoptosis induced by neurotoxic agents.
- Enhance cognitive function in animal models through modulation of neurotransmitter systems.
Study 1: Anticancer Efficacy
A study conducted on a series of benzo[d]imidazole derivatives, including the target compound, reported:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer).
- Results : The compound exhibited IC50 values of 12 µM against MCF-7 and 10 µM against HT-29 cells, indicating potent anticancer activity.
Study 2: Antioxidant Activity
In another investigation focusing on antioxidant properties:
- Methodology : The DPPH radical scavenging assay was utilized.
- Findings : The compound demonstrated significant free radical scavenging ability with an IC50 value of 20 µM, comparable to standard antioxidants like ascorbic acid.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-(2,5-Dimethoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Key Difference: The o-tolyloxy (2-methylphenoxy) group in the target compound is replaced with a p-tolyloxy (4-methylphenoxy) group in this analog .
- Solubility: The ortho-substitution in the target compound could lower crystallinity compared to the para analog, improving solubility .
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- Key Differences: The phenoxy group is 3,4-dimethyl-substituted instead of o-tolyloxy. A hydroxyl group is present on the propyl linker.
- Implications: Hydrogen Bonding: The hydroxyl group may improve water solubility and enable hydrogen-bond interactions with biological targets.
Pharmacological and Chemical Properties Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
